N,N-dibenzyl-4-ethylbenzenesulfonamide

Description

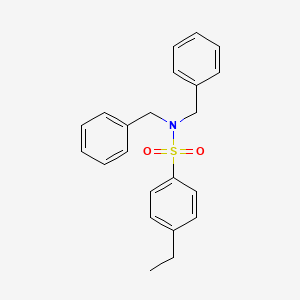

N,N-Dibenzyl-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by two benzyl groups attached to the nitrogen atom of the sulfonamide moiety and a methyl substituent at the para position of the benzene ring (Fig. 1). This compound has been crystallographically characterized, revealing a planar sulfonyl group (S=O bonds) and a twisted conformation due to steric hindrance between the benzyl groups . The molecule adopts a non-coplanar arrangement, with dihedral angles between the aromatic rings influencing its packing in the crystal lattice. Its synthesis typically involves nucleophilic substitution reactions, as seen in related sulfonamide derivatives .

Properties

IUPAC Name |

N,N-dibenzyl-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2S/c1-2-19-13-15-22(16-14-19)26(24,25)23(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21/h3-16H,2,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHMPHDHSWBNNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-ethylbenzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with dibenzylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures.

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-dibenzyl-4-ethylbenzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-ethylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The benzyl groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key Research Findings

Crystallographic Insights

- N,N-Dibenzyl-4-methylbenzenesulfonamide: Crystal structure (monoclinic, space group P2₁/c) shows intermolecular C–H⋯O interactions stabilizing the lattice .

- N-Benzyl-N-ethyl-4-methylbenzenesulfonamide : Adopts a twisted conformation with a dihedral angle of 75.6° between benzene rings, reducing π-π stacking .

Hydrogen Bonding and Solubility

Thermal Stability

- Thiourea-containing derivatives (e.g., ) exhibit higher thermal stability (decomposition >250°C) due to strong intermolecular interactions, compared to alkyl-substituted analogs.

Biological Activity

N,N-Dibenzyl-4-ethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their wide-ranging biological activities, including antibacterial, antifungal, and anticancer properties. They function primarily through inhibition of bacterial folic acid synthesis and have been explored for various therapeutic applications due to their ability to modulate biological pathways.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves the competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that sulfonamides can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Case Study: Anticancer Effects in Human Cell Lines

A study conducted on various human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to enhance the apoptotic response when combined with standard chemotherapeutic agents.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 25 | Inhibition of proliferation |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to folate metabolism.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Immune Modulation : Some studies suggest that sulfonamides may also exert immunomodulatory effects, enhancing the body's immune response against tumors.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that modifications to the benzene ring can significantly alter their biological activity. For instance, the introduction of various substituents at different positions on the aromatic ring has been shown to enhance antimicrobial and anticancer efficacy.

Research Example: SAR Analysis

A comparative study evaluated several derivatives of this compound, highlighting that compounds with electron-withdrawing groups at the para position exhibited improved potency against bacterial strains and cancer cell lines.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N,N-dibenzyl-4-ethylbenzenesulfonamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves sulfonylation of 4-ethylbenzenesulfonyl chloride with dibenzylamine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Temperature control (0–5°C during reagent addition, followed by room-temperature stirring) minimizes side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Monitoring by TLC and HPLC is critical for intermediate validation .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify substituents (e.g., ethyl group at C4, benzyl groups via aromatic protons).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths, angles, and torsion angles, with SHELXL refinement ensuring accuracy .

Q. What analytical techniques are essential for assessing purity and stability during storage?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection monitors degradation products.

- DSC/TGA : Thermal analysis evaluates decomposition temperatures.

- Karl Fischer Titration : Measures moisture content to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational models?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or DFT-calculated conformers) are addressed by refining X-ray data with SHELX programs. For example, SHELXL optimizes hydrogen atom positions and anisotropic displacement parameters. Bond angles/lengths from crystallography can validate or correct computational geometries .

Q. What strategies are effective in designing bioactivity assays for sulfonamide derivatives like this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition via 4-nitrophenyl acetate hydrolysis).

- Cellular Uptake : Radiolabel the compound (C or H isotopes) to track permeability in cell lines.

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins, guiding SAR studies .

Q. How can QSAR models improve the pharmacological profile of this compound analogs?

- Methodological Answer :

- Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.

- Validation : Cross-validate models using leave-one-out or k-fold methods.

- Synthetic Prioritization : Focus on derivatives with predicted high bioactivity and low toxicity .

Q. What experimental and computational approaches reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Testing : Use shake-flask method with UV-Vis quantification.

- COSMO-RS Simulations : Predict solvation free energies to explain anomalies (e.g., hydrogen bonding with sulfonamide groups).

- Crystal Packing Analysis : X-ray data may reveal intermolecular interactions (e.g., π-stacking) affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.